molecular formula C13H11N3O2S B2873945 5-Cyano-4-(3-methoxyphenyl)-2-methylthio-6-hydroxy-pyrimidine CAS No. 128640-73-3

5-Cyano-4-(3-methoxyphenyl)-2-methylthio-6-hydroxy-pyrimidine

Cat. No.: B2873945
CAS No.: 128640-73-3
M. Wt: 273.31
InChI Key: HOEDJQPTQOXLOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Cyano-4-(3-methoxyphenyl)-2-methylthio-6-hydroxy-pyrimidine is a useful research compound. Its molecular formula is C13H11N3O2S and its molecular weight is 273.31. The purity is usually 95%.
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Scientific Research Applications

Antiviral Applications

  • Research has shown that derivatives of 2,4-diamino-6-hydroxypyrimidines substituted at position 5 exhibit marked inhibition of retrovirus replication in cell culture. Specifically, compounds with methyl and halogen substitutions have been identified as potent inhibitors of human immunodeficiency virus and Moloney murine sarcoma virus-induced cytopathicity in cell culture. These findings suggest that specific modifications to the pyrimidine ring can significantly enhance antiviral activity without measurable toxicity at certain concentrations (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003), (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2004).

Anticancer Applications

  • Synthesis and characterization of new 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives have been conducted, with some showing in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This indicates the potential of pyrimidine derivatives as anticancer agents, highlighting the importance of structural modifications for enhancing biological activity (Hassan, Hafez, & Osman, 2014).

Synthesis and Characterization of Pyrimidine Derivatives

  • The synthesis of dihydropyrimidinone and dihydropyrimidine derivatives has been explored, with these compounds exhibiting a broad range of biological activities, including antibacterial, antiviral, and anticancer properties. This research underscores the versatility of pyrimidine derivatives in medicinal chemistry and their potential as therapeutic agents (Al-Juboori, 2020).

Properties

IUPAC Name

4-(3-methoxyphenyl)-2-methylsulfanyl-6-oxo-1H-pyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2S/c1-18-9-5-3-4-8(6-9)11-10(7-14)12(17)16-13(15-11)19-2/h3-6H,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOEDJQPTQOXLOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=C(C(=O)NC(=N2)SC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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